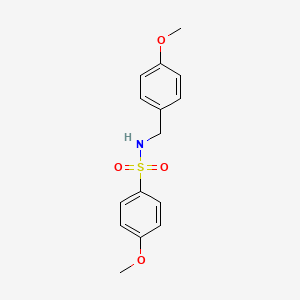![molecular formula C17H19F2NO2 B5689098 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5689098.png)
8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione, also known as DFD-01, is a novel synthetic compound that has shown promising results in scientific research.
Mecanismo De Acción
8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione exerts its pharmacological effects by modulating the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and cancer metastasis. Additionally, 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. In addition, 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione is also stable under physiological conditions, which makes it suitable for in vitro and in vivo experiments. However, there are some limitations to using 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione in lab experiments. One of the main limitations is that it has not been extensively studied in humans, which limits its potential clinical applications.
Direcciones Futuras
8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione has shown promising results in scientific research, and there are several future directions for its development. One potential direction is to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione in humans.
Conclusion:
In conclusion, 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione is a novel synthetic compound that has shown promising results in scientific research. It has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and bacterial infections. 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione exerts its pharmacological effects by modulating the activity of various enzymes and signaling pathways. While there are some limitations to using 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione in lab experiments, it has several advantages and potential future directions for its development.
Métodos De Síntesis
8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione is synthesized through a multi-step process that involves the reaction of 2,3-difluoro-4-methylbenzylamine with cyclohexanone to form the intermediate compound, which is then cyclized with phthalic anhydride to produce 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione. The synthesis method has been optimized to yield high purity and yield of 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione.
Aplicaciones Científicas De Investigación
8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione has been tested in vitro and in vivo for its efficacy in inhibiting the growth of cancer cells, reducing inflammation, and preventing bacterial infections. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
8-[(2,3-difluoro-4-methylphenyl)methyl]-8-azaspiro[4.5]decane-7,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO2/c1-11-4-5-12(16(19)15(11)18)10-20-13(21)8-17(9-14(20)22)6-2-3-7-17/h4-5H,2-3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBXUANIYYMCDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CN2C(=O)CC3(CCCC3)CC2=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,3-Difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5689031.png)
![4-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5689044.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5689045.png)
![N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5689047.png)
![1-[(7-fluoroquinazolin-4-yl)amino]-3-(3-methoxyphenoxy)propan-2-ol](/img/structure/B5689051.png)
![rel-(3aR,6aR)-N-{[1-(3-fluorophenyl)cyclopentyl]methyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689057.png)
![2-ethyl-8-(1,2,3,4-tetrahydronaphthalen-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5689065.png)
![4-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5689067.png)

![N'-[2-(3-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}piperidin-1-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5689105.png)


![5-[(4-bromobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5689121.png)
![[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5689126.png)